molecular formula C12H8O4 B13754798 (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde CAS No. 52422-60-3

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde

Cat. No.: B13754798
CAS No.: 52422-60-3
M. Wt: 216.19 g/mol
InChI Key: UJPZANMCFSYCKC-UHFFFAOYSA-N
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Description

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is a complex organic compound that belongs to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde typically involves multi-step organic reactions. One common method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial and antitumoral agent. Its ability to interfere with cellular redox processes makes it a candidate for further investigation in cancer therapy .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties. The presence of the naphthoquinone structure is known to interact with various biological targets, making it a promising lead compound .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an acetaldehyde moiety. This combination enhances its reactivity and potential for forming diverse derivatives. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

52422-60-3

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetaldehyde

InChI

InChI=1S/C12H8O4/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,6,14H,5H2

InChI Key

UJPZANMCFSYCKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=O)O

Origin of Product

United States

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